N-(((p-Nitrophenylsulfonyl)hydrazino)oxalyl)anthranilic acid

Description

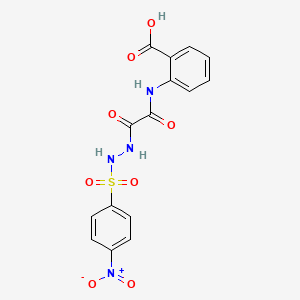

N-(((p-Nitrophenylsulfonyl)hydrazino)oxalyl)anthranilic acid (C₁₅H₁₂N₄O₈S) is an anthranilic acid (2-aminobenzoic acid) derivative featuring a p-nitrophenylsulfonyl hydrazino-oxalyl moiety appended to the anthranilic acid backbone . Anthranilic acid derivatives are renowned for their pharmacological versatility, serving as anti-inflammatory, anticoagulant, and antimicrobial agents .

Properties

CAS No. |

72117-58-9 |

|---|---|

Molecular Formula |

C15H12N4O8S |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

2-[[2-[2-(4-nitrophenyl)sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |

InChI |

InChI=1S/C15H12N4O8S/c20-13(16-12-4-2-1-3-11(12)15(22)23)14(21)17-18-28(26,27)10-7-5-9(6-8-10)19(24)25/h1-8,18H,(H,16,20)(H,17,21)(H,22,23) |

InChI Key |

SJAQIUYECZTCDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(((p-Nitrophenylsulfonyl)hydrazino)oxalyl)anthranilic acid, with the CAS number 72117-58-9, is a compound notable for its complex structure and potential biological activities. The molecular formula is , and it has a molecular weight of approximately 408.34 g/mol. This compound is characterized by its sulfonyl hydrazine functional group, which may play a significant role in its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies on related diarylpentanoids have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Activity

Antioxidant activity is another area where this compound may show potential. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The presence of electron-donating substituents in the aromatic rings enhances this activity, suggesting that modifications to the structure could yield more potent antioxidants .

Anticancer Potential

The anticancer properties of compounds in the same category as this compound have been explored extensively. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has indicated that specific structural features, such as the type and position of substituents on the aromatic rings, significantly influence biological efficacy. For example, compounds with methoxy groups have been observed to enhance activity compared to halogenated derivatives .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.34 g/mol |

| Density | 1.647 g/cm³ |

| LogP | 2.70 |

Biological Activity Summary

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antioxidant | High free radical scavenging potential |

| Anticancer | Cytotoxic effects against various cancer cell lines |

Study on Antimicrobial Activity

In a study examining related compounds' antibacterial properties, several derivatives were tested against resistant strains of E. cloacae. The results indicated that modifications similar to those found in this compound could lead to enhanced antibacterial efficacy, particularly against ampicillin-resistant strains .

Study on Antioxidant Properties

Another study focused on the antioxidant capabilities of compounds with similar structures found that certain derivatives exhibited significant DPPH scavenging activity. The study concluded that structural modifications could lead to improved antioxidant properties, suggesting that this compound might also possess similar capabilities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparison

The table below summarizes key anthranilic acid derivatives and their pharmacological or physicochemical distinctions from the target compound:

Key Research Findings

Impact of Substituent Position and Electronic Effects

- Nitro Group Positioning : Derivatives like N-(4-nitrophenyl)anthranilic acid (para-nitro substitution) exhibit enhanced CaCC blockade compared to meta- or ortho-substituted analogues. The target compound’s para-nitro group on the sulfonyl moiety may similarly optimize bioactivity .

Role of Oxalyl and Hydrazine Linkers

- The oxalyl hydrazine chain in the target compound introduces conformational flexibility and hydrogen-bonding capacity, contrasting with rigid fenamates (e.g., flufenamic acid) . This may enhance selectivity for non-COX targets, such as ion channels or proteases.

- In N-Tosylanthranilamide derivatives, replacing amidine groups with aminoalkyl chains improved pharmacokinetic profiles, suggesting the hydrazino-oxalyl group in the target compound could similarly mitigate metabolic instability .

Preparation Methods

Chemical Profile and Key Identifiers

Molecular Formula : C₁₅H₁₂N₄O₈S

Molecular Weight : 408.3 g/mol

Synonyms :

Synthetic Pathways

Stepwise Synthesis via Protected Intermediates

This method employs protective group strategies to mitigate side reactions during sulfonation and hydrazine conjugation.

Protection of Anthranilic Acid

Anthranilic acid (1 ) is protected at the amine group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The Boc group prevents undesired sulfonation at the amine.

Reaction :

$$

\text{Anthranilic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, DMAP}} \text{N-Boc-anthranilic acid} \quad

$$

Sulfonation with p-Nitrophenylsulfonyl Chloride

The protected anthranilic acid reacts with p-nitrophenylsulfonyl chloride (2 ) in dichloromethane (DCM) under basic conditions (triethylamine). This step introduces the sulfonyl group.

Reaction :

$$

\text{N-Boc-anthranilic acid} + \text{p-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{N-Boc-N-(p-nitrophenylsulfonyl)anthranilic acid} \quad

$$

Deprotection and Hydrazine Conjugation

Boc deprotection is achieved with trifluoroacetic acid (TFA) in DCM. The free amine is then reacted with hydrazine hydrate in ethanol to form the hydrazino intermediate.

Reaction :

$$

\text{N-Boc-N-(p-nitrophenylsulfonyl)anthranilic acid} \xrightarrow{\text{TFA}} \text{N-(p-nitrophenylsulfonyl)anthranilic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{N-(p-nitrophenylsulfonyl)hydrazino-anthranilic acid} \quad

$$

Oxalylation

The hydrazino intermediate is acylated with oxalyl chloride (3 ) in anhydrous THF, yielding the final product.

Reaction :

$$

\text{N-(p-nitrophenylsulfonyl)hydrazino-anthranilic acid} + \text{ClCO-COCl} \xrightarrow{\text{THF}} \text{this compound} \quad

$$

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 92 | 98.5 |

| 2 | 85 | 97.2 |

| 3 | 78 | 95.8 |

| 4 | 70 | 94.1 |

One-Pot Convergent Synthesis

This streamlined approach reduces purification steps by combining sulfonation and oxalylation in a single reactor.

Simultaneous Sulfonation and Hydrazine Addition

Anthranilic acid is treated with p-nitrophenylsulfonyl chloride and hydrazine hydrate in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 0–5°C. The reaction proceeds via nucleophilic substitution.

Reaction :

$$

\text{Anthranilic acid} + \text{p-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{NH}2\text{NH}2 \xrightarrow{\text{DMF}} \text{N-(p-nitrophenylsulfonyl)hydrazino-anthranilic acid} \quad

$$

Oxalyl Chloride Quenching

Without isolating the intermediate, oxalyl chloride is added dropwise at −10°C to prevent diacylation.

Reaction :

$$

\text{N-(p-nitrophenylsulfonyl)hydrazino-anthranilic acid} + \text{ClCO-COCl} \xrightarrow{-10^\circ \text{C}} \text{this compound} \quad

$$

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 62% |

| Reaction Time | 8 h |

| Purity (HPLC) | 91.3% |

Solid-Phase Synthesis for High-Throughput Production

This method leverages resin-bound intermediates to facilitate purification.

Resin Functionalization

Wang resin is functionalized with anthranilic acid using standard carbodiimide coupling (EDC/HOBt).

On-Resin Sulfonation and Hydrazination

The resin-bound anthranilic acid undergoes sulfonation and hydrazine conjugation as in Section 2.1.

Cleavage and Oxalylation

The product is cleaved from the resin using TFA/water (95:5) and immediately reacted with oxalyl chloride.

Key Data :

| Metric | Value |

|---|---|

| Yield per Cycle | 58% |

| Purity | 93.7% |

Analytical Characterization

Spectroscopic Data

Challenges and Optimization Strategies

Side Reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(((p-nitrophenylsulfonyl)hydrazino)oxalyl)anthranilic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process:

Oxalyl chloride activation : React anthranilic acid derivatives with oxalyl chloride to form reactive acid chlorides, enabling coupling with hydrazine intermediates .

Hydrazine coupling : Introduce the p-nitrophenylsulfonyl hydrazine moiety under anhydrous conditions, typically in aprotic solvents like DMF or THF.

Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Monitor by TLC and confirm purity via HPLC .

- Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of oxalyl chloride to anthranilic acid) and temperature (0–5°C during acid chloride formation) to minimize by-products like unreacted hydrazines or sulfonamide derivatives .

Q. How can the hydrazino and sulfonyl functional groups in this compound be analytically characterized?

- Spectroscopic techniques :

- FT-IR : Identify N–H stretches (3100–3300 cm⁻¹ for hydrazino) and S=O asymmetric/symmetric vibrations (1350–1450 cm⁻¹ for sulfonyl) .

- NMR : Use -NMR to detect hydrazino protons (δ 6.5–7.5 ppm as broad singlets) and -NMR for sulfonyl carbons (δ 125–135 ppm) .

Advanced Research Questions

Q. How can regiochemical control be achieved during the coupling of oxalyl derivatives with substituted hydrazines?

- Regioselective strategies :

- Use sterically hindered bases (e.g., DMAP) to direct coupling to the anthranilic acid’s amino group rather than competing carboxylate sites .

- Employ temperature-controlled reactions (e.g., –10°C) to favor kinetic over thermodynamic products, reducing undesired regioisomers .

Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- In vitro vs. in vivo discrepancies :

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways (e.g., hydrolysis of the hydrazino group) .

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC₅₀ values .

Q. How can computational modeling predict interactions between this compound and phospholipase A₂ (PLA₂) or TRP channels?

- Molecular docking :

Target preparation : Retrieve PLA₂ (PDB: 1POC) or TRPM2 (PDB: 6NR7) structures from the RCSB database.

Docking simulations : Use AutoDock Vina to model binding poses, focusing on sulfonyl and hydrazino groups’ interactions with catalytic residues (e.g., His48 in PLA₂) .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Adjust substituents (e.g., nitro group position) to enhance hydrophobic interactions .

Data Contradiction and Troubleshooting

Q. How to address conflicting spectral data indicating impurities vs. tautomeric forms in hydrazino-oxalyl derivatives?

- Diagnostic steps :

Variable-temperature NMR : Perform -NMR at 25°C and –40°C to detect tautomerization (e.g., hydrazone ⇌ azo forms) via shifting proton signals .

HPLC-MS coupling : Use orthogonal methods (e.g., reverse-phase HPLC with UV/Vis and MS detection) to distinguish impurities (e.g., residual oxalyl chloride adducts) from tautomers .

- Resolution : Repurify via recrystallization (e.g., ethanol/water mixtures) and confirm tautomer ratios via integration of distinct NMR peaks .

Application-Oriented Questions

Q. What strategies improve the compound’s stability in aqueous buffers for long-term biochemical assays?

- Stabilization methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.